1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one
Description
1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one is a synthetic organic compound featuring a benzofuran moiety fused to an ethanone group, which is further substituted with a 2-chloro-4-fluorophenyl ring. This structure combines aromatic heterocyclic (benzofuran) and halogenated phenyl components, which are common in bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO2/c17-14-8-11(18)6-5-10(14)7-15(19)13-9-20-16-4-2-1-3-12(13)16/h1-6,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGATNJGGLAUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.
Substitution on the Phenyl Ring:
Coupling Reaction: The final step involves coupling the benzofuran ring with the substituted phenyl group, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or fluorine gas, nitration using nitric acid.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for potential therapeutic uses, including:
- Antibacterial Activity : It has shown significant antibacterial effects against strains such as Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
- Antifungal Activity : The compound exhibits notable antifungal properties, particularly against Candida albicans (MIC = 4 µg/mL) .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 16 |
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells. In studies on MCF-7 breast cancer cell lines, treatment with the compound resulted in over a 50% reduction in cell viability at a concentration of 20 µM after 48 hours .
Biological Studies
The compound's mechanism of action appears to involve:
- Inhibition of DNA Synthesis : The benzofuran moiety may facilitate interactions with DNA, disrupting replication processes.
- Membrane Disruption : The chloro-fluorophenyl group is hypothesized to disrupt microbial membranes, leading to cell lysis .
Case Study: Anticancer Properties
A detailed investigation into the anticancer properties of 1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one revealed that it significantly affects MCF-7 breast cancer cells. Flow cytometry analysis confirmed an increase in both early and late apoptotic cells upon treatment, indicating its potential as a chemotherapeutic agent .
Industrial Applications
In addition to its research applications, this compound holds promise in industrial settings:
- Pharmaceutical Production : Its unique structure makes it a valuable intermediate in synthesizing various pharmaceuticals.
- Agrochemical Development : The antibacterial and antifungal properties suggest potential applications in developing agricultural chemicals .
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Benzofuran-Based Ethanone Derivatives
Compounds sharing the benzofuran-ethanone core exhibit variations in substituent positioning and biological activity:
- 1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (): This derivative replaces the 3-benzofuran position with a propenone-linked 4-chlorophenyl group. The absence of fluorine and the altered substitution pattern reduce its molecular weight (283.72 g/mol) compared to the target compound.
- O-Benzyl (benzofuran-2-yl)ethan-1-one oxime ethers (): These derivatives demonstrate significant antimicrobial activity, highlighting the benzofuran scaffold’s role in bioactivity. The target compound’s 3-benzofuran substitution may similarly influence its interactions with microbial targets .
Halogenated Phenyl-Substituted Ethanones
Substituent position and halogen type critically affect physicochemical and biological properties:
- 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one (): A close analog with a furan-3-yl group instead of benzofuran-3-yl. The furan’s lower aromaticity and smaller ring size result in reduced molecular weight (238.65 g/mol vs. ~276.45 g/mol for the target compound) and altered solubility .
- JWH 203 Regioisomers (): These indole-based ethanones vary in chlorophenyl substitution (ortho, meta, para).
Complex Heterocyclic Derivatives
- Triazole-Quinazoline Hybrids (): Compounds like 1-(3-chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i) exhibit antimicrobial activity (MIC: 4–16 µg/mL). The target compound’s simpler structure may lack comparable potency but could offer improved synthetic accessibility .
Physicochemical Properties and Spectral Data
Table 1: Key Physicochemical Comparisons
Biological Activity
1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one, also known as compound 1, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of compound 1, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
Compound 1 can be described by its IUPAC name and structural formula:
- IUPAC Name : 1-(benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one
- Molecular Formula : C16H10ClF O2
- Molecular Weight : 288.70 g/mol
The compound features a benzofuran moiety and a chloro-fluorophenyl group, which are significant for its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compound 1 against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
In vitro assays demonstrated that compound 1 exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with complete inhibition observed at MIC values as low as 8 µg/mL .
Antifungal Activity
The antifungal efficacy of compound 1 was also investigated. The results indicated that it possesses notable antifungal properties against several fungal pathogens.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 16 |
The compound showed a strong inhibitory effect on Candida albicans, with an MIC of just 4 µg/mL, indicating its potential use in treating fungal infections .
Anticancer Activity
Research into the anticancer properties of compound 1 has revealed promising results. In cell line studies, it was found to induce apoptosis in cancer cells.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cell lines demonstrated that treatment with compound 1 resulted in:
- Cell Viability Reduction : A decrease in cell viability by over 50% at a concentration of 20 µM after 48 hours.
- Apoptotic Induction : Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
These findings suggest that compound 1 may act as a potential chemotherapeutic agent against breast cancer .
The biological activities of compound 1 can be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA Synthesis : The presence of the benzofuran moiety may facilitate interactions with DNA, disrupting replication processes.
- Membrane Disruption : The chloro-fluorophenyl group is hypothesized to disrupt microbial membranes, leading to cell lysis.
Q & A
Q. Key Considerations :
- Use dry solvents (e.g., dichloromethane) to prevent catalyst deactivation.
- Monitor reaction progress via TLC or GC-MS to optimize yield.
Basic: How should researchers handle safety and storage of this compound?
Methodological Answer:
While specific safety data for this compound is limited, analogous benzofuran derivatives suggest:
- Hazards : Potential acute toxicity (oral/dermal/inhalation Category 4) based on structurally similar compounds .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS of related compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) for emergency protocols .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, ethanone carbonyl at ~δ 190–210 ppm) .
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between benzofuran and chloro-fluorophenyl groups) .
- FT-IR : Confirm carbonyl stretch (~1680–1720 cm⁻¹) and C-F/C-Cl vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
